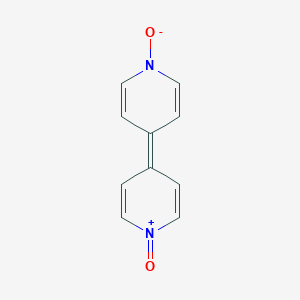

4,4'-Bipyridine 1,1'-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJJXIXKGPQQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364845 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24573-15-7 | |

| Record name | 4,4'-bipyridine 1,1'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4,4'-Bipyridine 1,1'-dioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4,4'-Bipyridine 1,1'-dioxide, a valuable compound in coordination chemistry and catalysis. The document details a common and effective synthetic protocol, presents quantitative data in a structured format, and includes visualizations to elucidate the reaction pathway and experimental workflow.

Introduction

4,4'-Bipyridine 1,1'-dioxide is a heterocyclic N-oxide that serves as a versatile building block in the construction of metal-organic frameworks (MOFs), coordination polymers, and functional materials. Its two N-oxide moieties act as effective coordinating sites for a variety of metal ions. The synthesis of this compound is typically achieved through the oxidation of 4,4'-bipyridine, a readily available starting material. This guide focuses on a widely employed method utilizing hydrogen peroxide as the oxidant in a glacial acetic acid medium.

Reaction Pathway

The synthesis of 4,4'-Bipyridine 1,1'-dioxide from 4,4'-bipyridine is a direct oxidation reaction. The nitrogen atoms of the pyridine rings are oxidized to N-oxides.

Caption: Chemical transformation of 4,4'-Bipyridine to 4,4'-Bipyridine 1,1'-dioxide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 4,4'-Bipyridine 1,1'-dioxide.

| Parameter | Value |

| Reactants | |

| 4,4'-Bipyridine | 1.0 molar equivalent |

| Hydrogen Peroxide (30%) | 2.5 - 3.0 molar equivalents |

| Glacial Acetic Acid | 10 - 15 mL per gram of 4,4'-bipyridine |

| Reaction Conditions | |

| Temperature | 70-80 °C |

| Reaction Time | 4-6 hours |

| Product Information | |

| Yield | 85-95% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 298-302 °C (decomposes) |

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of 4,4'-Bipyridine 1,1'-dioxide.

Materials and Equipment

-

4,4'-Bipyridine

-

Hydrogen Peroxide (30% aqueous solution)

-

Glacial Acetic Acid

-

Sodium Bicarbonate (saturated aqueous solution)

-

Distilled Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers and graduated cylinders

-

pH paper

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of 4,4'-Bipyridine 1,1'-dioxide.

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-bipyridine in glacial acetic acid.

-

Heating: Gently heat the mixture to 70-80 °C using a heating mantle while stirring.

-

Addition of Oxidant: Once the desired temperature is reached, slowly add 30% hydrogen peroxide to the reaction mixture dropwise over a period of 30-60 minutes. An exothermic reaction may be observed, and the addition rate should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to induce crystallization of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake sequentially with small portions of cold distilled water and a cold saturated aqueous solution of sodium bicarbonate until the filtrate is neutral to pH paper. This step is crucial to remove any residual acetic acid.

-

Finally, wash the product with a small amount of cold distilled water.

-

-

Drying: Dry the resulting white to off-white crystalline solid under vacuum to a constant weight.

-

Characterization: The identity and purity of the synthesized 4,4'-Bipyridine 1,1'-dioxide can be confirmed by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrogen peroxide (30%) is a strong oxidizing agent and can cause severe skin and eye irritation. Handle with care.

-

Glacial acetic acid is corrosive and has a pungent odor. Avoid inhalation and skin contact.

-

The reaction can be exothermic. Monitor the temperature closely during the addition of hydrogen peroxide.

This technical guide provides a comprehensive and practical protocol for the synthesis of 4,4'-Bipyridine 1,1'-dioxide. By following the detailed experimental procedures and adhering to the safety precautions, researchers can reliably prepare this important compound for their scientific endeavors.

The Oxidation of 4,4'-Bipyridine to its Dioxide Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4'-bipyridine-N,N'-dioxide, a key intermediate in pharmaceutical and materials science research. This document details the experimental protocols for its preparation, presents quantitative data on reaction yields, and illustrates the synthetic pathway.

Introduction

4,4'-Bipyridine and its derivatives are fundamental building blocks in the development of active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The N-oxide derivatives of bipyridines, in particular, serve as crucial ligands in catalysis and as structural motifs in bioactive compounds.[3][4] 4,4'-Bipyridine-N,N'-dioxide, the product of the controlled oxidation of 4,4'-bipyridine, is a valuable precursor in the synthesis of complex molecular architectures due to its unique electronic and coordinating properties. This guide focuses on the prevalent and accessible method of oxidation using a combination of hydrogen peroxide and glacial acetic acid.

Synthetic Pathway and Experimental Workflow

The oxidation of 4,4'-bipyridine to its mono- and di-N-oxide derivatives is typically achieved by the in-situ formation of peracetic acid from the reaction of hydrogen peroxide and glacial acetic acid. The reaction proceeds sequentially, first forming the mono-N-oxide and subsequently the desired N,N'-dioxide. The extent of oxidation can be controlled by reaction time and stoichiometry of the oxidizing agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Stereoselective Synthesis of Atropisomeric Bipyridine N,N'-Dioxides by Oxidative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bipyridine- N, N'-dioxides Catalysts: Design, Synthesis, and Application in Asymmetric Synthesis of 1 H-Pyrazolo[3,4- b]pyridine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 4,4'-Bipyridine and its 1,1'-Dioxide Derivative: A Technical Guide to NMR and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine and its N-oxide derivatives are fundamental heterocyclic compounds widely utilized as building blocks in supramolecular chemistry, crystal engineering, and coordination polymers. The N-oxidation of the pyridine rings significantly alters the electronic properties and coordination capabilities of the molecule, making a thorough understanding of its spectroscopic characteristics essential for researchers in materials science and drug development. This technical guide provides a comprehensive overview of the characterization of 4,4'-bipyridine and its 1,1'-dioxide derivative using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific experimental data for 4,4'-Bipyridine 1,1'-dioxide is limited in publicly available literature, this guide details the characterization of the parent compound, 4,4'-bipyridine, and provides a predictive analysis of the spectral changes expected upon N-oxidation.

Spectroscopic Characterization of 4,4'-Bipyridine

The structural analysis of 4,4'-bipyridine is routinely performed using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The symmetrical nature of the molecule simplifies its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectral Data for 4,4'-Bipyridine

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6, H-2', H-6' | 8.74 | Doublet | 6.1 |

| H-3, H-5, H-3', H-5' | 7.53 | Doublet | 6.1 |

Table 2: ¹³C NMR Spectral Data for 4,4'-Bipyridine

| Carbon | Chemical Shift (δ, ppm) |

| C-4, C-4' | 145.5 |

| C-2, C-6, C-2', C-6' | 150.3 |

| C-3, C-5, C-3', C-5' | 121.4 |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 4,4'-Bipyridine

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3080 - 3020 | C-H stretching (aromatic) |

| 1590 | C=C stretching (ring) |

| 1530 | C=N stretching (ring) |

| 1485 | C-C stretching (ring) |

| 1410 | In-plane C-H bending |

| 810 | Out-of-plane C-H bending |

| 600 | Ring deformation |

Experimental Protocols

The following are detailed methodologies for the NMR and IR analysis of 4,4'-bipyridine. These protocols can be adapted for the analysis of its 1,1'-dioxide derivative.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the 4,4'-bipyridine sample.

-

Dissolve the sample in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

Spectral Width: 0-10 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

FTIR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid 4,4'-bipyridine sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected before scanning the sample.

-

Predictive Analysis of 4,4'-Bipyridine 1,1'-dioxide Spectra

The synthesis of 4,4'-Bipyridine 1,1'-dioxide is typically achieved by the oxidation of 4,4'-bipyridine using an oxidizing agent such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).[1] The introduction of the N-oxide functional groups is expected to cause significant changes in the NMR and IR spectra.

Expected ¹H NMR Spectral Changes

-

Downfield Shift of α-Protons: The protons ortho to the nitrogen atom (H-2, H-6, H-2', H-6') are expected to experience a significant downfield shift (deshielding) due to the electron-withdrawing nature of the N-oxide group. This is a characteristic effect of N-oxidation on pyridine rings.

-

Smaller Shifts for β-Protons: The protons meta to the nitrogen atom (H-3, H-5, H-3', H-5') will also likely shift downfield, but to a lesser extent than the α-protons.

Expected ¹³C NMR Spectral Changes

-

Shielding of the α-Carbon: In contrast to the proton shifts, the α-carbons (C-2, C-6, C-2', C-6') are expected to be shielded (shift to a lower ppm value) due to the resonance contribution of the N-oxide group, which increases electron density at this position.

-

Deshielding of the γ-Carbon: The γ-carbon (C-4, C-4') is anticipated to be deshielded (shift to a higher ppm value) due to the inductive effect of the N-oxide group.

-

Minor Effects on β-Carbons: The β-carbons (C-3, C-5, C-3', C-5') are expected to show smaller and less predictable shifts.

Expected IR Spectral Changes

-

N-O Stretching Vibration: The most prominent new feature in the IR spectrum of 4,4'-Bipyridine 1,1'-dioxide will be a strong absorption band corresponding to the N-O stretching vibration. For pyridine-N-oxides, this band typically appears in the region of 1200-1300 cm⁻¹.[2]

-

Shifts in Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine rings are expected to shift to lower frequencies due to the electronic effects of the N-oxide group.

-

Changes in C-H Bending Modes: The out-of-plane C-H bending vibrations may also shift, providing further evidence of N-oxidation.

Experimental and Logical Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of 4,4'-Bipyridine 1,1'-dioxide.

References

Crystal Structure Analysis of 4,4'-Bipyridine 1,1'-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Bipyridine 1,1'-dioxide, a derivative of the versatile bipyridine ligand, is a molecule of significant interest in coordination chemistry and materials science. Its ability to form stable complexes with a variety of metal ions has led to its use in the construction of metal-organic frameworks (MOFs) and coordination polymers with diverse applications. This technical guide provides a comprehensive overview of the crystal structure analysis of 4,4'-Bipyridine 1,1'-dioxide, including a detailed examination of its molecular geometry, a summary of its crystallographic data in a related salt, and standardized protocols for its synthesis, crystallization, and characterization. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in crystal engineering, materials science, and drug development.

Introduction

4,4'-Bipyridine and its derivatives are fundamental building blocks in supramolecular chemistry and crystal engineering. The introduction of N-oxide functionalities in 4,4'-Bipyridine 1,1'-dioxide enhances its coordination capabilities and modifies its electronic properties, making it a versatile ligand for the design of novel crystalline materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for predicting and controlling the properties of these materials.

Molecular Structure and Crystallographic Data

The fundamental structure of 4,4'-Bipyridine 1,1'-dioxide consists of two pyridine N-oxide rings connected by a carbon-carbon single bond at their 4-positions. The N-oxide groups significantly influence the electronic distribution and hydrogen bonding capabilities of the molecule.

Although the crystal structure of the neutral 4,4'-Bipyridine 1,1'-dioxide is not publicly available, the crystallographic data for the closely related 4,4'-Bipyridine-1,1'-diium tetrachloridodifluoridostannate(IV) monohydrate salt provides critical information about the geometry of the dicationic form of the molecule[1][2]. In this salt, the bipyridine dioxide moiety is protonated at the oxygen atoms.

Tabulated Crystallographic Data

The following table summarizes the key crystallographic data for 4,4'-Bipyridine-1,1'-diium tetrachloridodifluoridostannate(IV) monohydrate[1][2].

| Parameter | Value |

| Chemical Formula | (C₁₀H₁₀N₂O₂)²⁺ · [SnCl₄F₂]²⁻ · H₂O |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.5641(2) |

| b (Å) | 26.5989(5) |

| c (Å) | 7.9422(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1597.94(7) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Selected Bond Lengths and Angles

The table below presents selected bond lengths and angles for the 4,4'-Bipyridine-1,1'-diium cation within the salt structure. These values offer a close approximation of the geometry of the neutral molecule.

| Bond/Angle | Value |

| C-C (inter-ring) | 1.476(7) Å |

| C-N (avg) | 1.341(9) Å |

| C-C (intra-ring avg) | 1.384(3) Å |

| C-N-C (avg) | 122.7(5.5) ° |

| Dihedral Angle (between rings) | 40.5(4) ° |

Experimental Protocols

Synthesis of 4,4'-Bipyridine 1,1'-dioxide

A general and reliable method for the synthesis of N-oxides of heteroaromatic compounds involves the oxidation of the parent heterocycle with a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

4,4'-Bipyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4,4'-bipyridine in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (typically 2.2 equivalents) of 30% hydrogen peroxide dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4,4'-Bipyridine 1,1'-dioxide.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexanes.

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation, slow cooling, and vapor diffusion are common techniques.

Protocol for Slow Evaporation:

-

Dissolve the purified 4,4'-Bipyridine 1,1'-dioxide in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to create a saturated or near-saturated solution.

-

Filter the solution through a syringe filter to remove any particulate matter.

-

Transfer the solution to a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a few small holes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction Analysis

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

-

The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathways and Drug Development Applications

Currently, there is no significant body of research linking 4,4'-Bipyridine 1,1'-dioxide to specific signaling pathways in a biological context. Its primary applications have been in the fields of coordination chemistry and materials science. However, the broader class of bipyridine derivatives has been explored for various biological activities. For instance, some iodinated 4,4'-bipyridines have shown antiproliferative activity against melanoma cell lines. This suggests that derivatives of the 4,4'-bipyridine scaffold could be of interest in drug discovery. The N-oxide functional groups in 4,4'-Bipyridine 1,1'-dioxide could potentially modulate biological activity and pharmacokinetic properties compared to the parent bipyridine.

Conclusion

4,4'-Bipyridine 1,1'-dioxide is a valuable and versatile building block in the construction of functional crystalline materials. While a definitive crystal structure of the pure compound is not yet publicly available, analysis of its dicationic form provides significant insights into its molecular geometry. The standardized protocols for its synthesis, crystallization, and X-ray diffraction analysis provided in this guide will aid researchers in the preparation and characterization of this and related compounds. Further investigation into the biological activities of 4,4'-Bipyridine 1,1'-dioxide and its derivatives may open new avenues for its application in drug development.

References

An In-Depth Technical Guide to the Spectroscopic Properties of 4,4'-Bipyridine 1,1'-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine 1,1'-dioxide, also known as 4,4'-bipyridine-N,N'-dioxide, is a heterocyclic organic compound with the chemical formula C₁₀H₈N₂O₂. It is a derivative of 4,4'-bipyridine in which both nitrogen atoms have been oxidized to form N-oxide functional groups. This modification significantly alters the electronic properties and coordination chemistry of the parent bipyridine molecule, making it a subject of interest in various fields, including coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4'-Bipyridine 1,1'-dioxide, offering a valuable resource for its identification, characterization, and application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4'-Bipyridine 1,1'-dioxide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 24573-15-7 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| Appearance | White to orange to green powder or crystals | [1] |

| Melting Point | 298-306 °C | [4] |

| Solubility | Good solubility in water and some organic solvents |

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data for 4,4'-Bipyridine 1,1'-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the N-oxide functional groups has a pronounced effect on the chemical shifts of the aromatic protons and carbons in 4,4'-Bipyridine 1,1'-dioxide compared to the parent 4,4'-bipyridine. The electronegative oxygen atom withdraws electron density from the pyridine ring, leading to a general downfield shift of the proton and carbon signals.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available in search results |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Bipyridine 1,1'-dioxide is characterized by the presence of a strong absorption band corresponding to the N⁺-O⁻ stretching vibration. This band is a diagnostic feature for N-oxides.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results | |

| Characteristic N⁺-O⁻ stretch expected around 1200-1300 cm⁻¹ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 4,4'-Bipyridine 1,1'-dioxide. A characteristic fragmentation pathway for aromatic N-oxides is the loss of an oxygen atom (M-16).

| m/z | Assignment |

| Data not available in search results | |

| Expected [M]⁺ peak at ~188 | |

| Expected [M-16]⁺ peak at ~172 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 4,4'-Bipyridine 1,1'-dioxide is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system.

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| Data not available in search results |

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: A few milligrams of 4,4'-Bipyridine 1,1'-dioxide are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground to a fine paste with a few drops of Nujol (mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or Nujol and salt plates is recorded and subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization Method: Common ionization techniques include electron ionization (EI) or electrospray ionization (ESI). ESI is often preferred for N-oxides as it is a softer ionization technique that is less likely to cause thermal degradation.

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions.

UV-Vis Spectroscopy

-

Sample Preparation: A solution of 4,4'-Bipyridine 1,1'-dioxide of a known concentration is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). A baseline correction is performed using the pure solvent.

Visualizations

Spectroscopic Characterization Workflow

Caption: A typical experimental workflow for the synthesis, purification, and spectroscopic characterization of 4,4'-Bipyridine 1,1'-dioxide.

Relationship Between Spectroscopic Data and Molecular Structure

Caption: Relationship between the molecular structure of 4,4'-Bipyridine 1,1'-dioxide and the information obtained from different spectroscopic techniques.

References

Thermal Stability and Decomposition of 4,4'-Bipyridine 1,1'-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 4,4'-Bipyridine 1,1'-dioxide. Due to a notable lack of publicly available experimental data on the thermal analysis of the neat compound, this document focuses on outlining the established methodologies and theoretical frameworks for such an investigation. While a definitive decomposition temperature of 295 °C is reported by chemical suppliers, detailed thermogravimetric and calorimetric data, as well as a specific decomposition pathway, remain to be elucidated in scientific literature. This guide presents standardized experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) that are critical for characterizing the thermal properties of 4,4'-Bipyridine 1,1'-dioxide. Furthermore, it includes visualizations of the proposed experimental workflows and a hypothetical decomposition pathway to serve as a foundational resource for future research in this area.

Introduction

4,4'-Bipyridine 1,1'-dioxide is a heterocyclic N-oxide that holds significant interest in medicinal chemistry and materials science due to its role as a versatile ligand in the formation of coordination polymers and its potential applications in drug development. The stability of such compounds under thermal stress is a critical parameter, influencing their synthesis, purification, storage, and ultimate application. Understanding the thermal decomposition profile is paramount for ensuring the safety and efficacy of any formulation containing this molecule.

This guide addresses the current gap in detailed thermal analysis data for 4,4'-Bipyridine 1,1'-dioxide. It is designed to equip researchers with the necessary protocols and theoretical considerations to conduct a thorough investigation of its thermal stability and decomposition mechanisms.

Thermal Analysis Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of detailed experimental data on the thermal decomposition of neat 4,4'-Bipyridine 1,1'-dioxide. Commercial suppliers indicate a decomposition temperature, but without associated thermogravimetric or calorimetric curves, a full quantitative analysis is not possible at this time.

Table 1: Reported Thermal Properties of 4,4'-Bipyridine 1,1'-dioxide

| Parameter | Value | Source |

| Decomposition Temperature | 295 °C (decomposition) | Tokyo Chemical Industry Co., Ltd.[1] |

Note: This value should be considered provisional pending detailed experimental verification.

Experimental Protocols for Thermal Analysis

To address the lack of data, the following section details the standard experimental protocols for the thermal analysis of organic compounds like 4,4'-Bipyridine 1,1'-dioxide.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is essential for determining the temperature and mass loss profile of a compound upon heating.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of 4,4'-Bipyridine 1,1'-dioxide (typically 1-5 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is recorded as a function of temperature and time. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of 4,4'-Bipyridine 1,1'-dioxide (typically 1-3 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The measurement is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a point beyond the decomposition temperature at a constant rate (e.g., 10 °C/min).

-

Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are observed as peaks on the DSC thermogram.

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts of decomposition, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Methodology:

-

Instrumentation: A TGA instrument interfaced with a mass spectrometer or an FTIR spectrometer.

-

Experimental Conditions: The TGA experiment is performed as described in section 3.1.

-

Gas Transfer: The gases evolved from the sample in the TGA furnace are transferred to the MS or FTIR via a heated transfer line to prevent condensation.

-

Data Analysis: The mass spectrometer or FTIR spectrometer analyzes the composition of the evolved gas stream in real-time, allowing for the identification of decomposition products at specific temperatures.

Visualizations

The following diagrams illustrate the proposed experimental workflows and a hypothetical decomposition pathway for 4,4'-Bipyridine 1,1'-dioxide.

Discussion of Hypothetical Decomposition

The thermal decomposition of N-oxides of pyridine derivatives often proceeds via the homolytic cleavage of the N-O bond, which is the weakest bond in the molecule. For 4,4'-Bipyridine 1,1'-dioxide, the decomposition is likely initiated by the cleavage of one of the N-O bonds, leading to the formation of radical intermediates. These highly reactive species could then undergo a series of complex reactions, including rearrangement, fragmentation, and polymerization.

Plausible initial decomposition products could include 4-hydroxypyridine and pyridine, arising from subsequent reactions of the initial radical species. Further heating would likely lead to the breakdown of the pyridine rings, resulting in the evolution of smaller gaseous molecules such as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx). A solid carbonaceous residue may also be formed at higher temperatures.

The actual decomposition pathway can be significantly influenced by the experimental conditions, such as the heating rate and the surrounding atmosphere. For instance, in the presence of oxygen, oxidative decomposition would lead to a different set of products compared to pyrolysis in an inert atmosphere.

Conclusion and Future Directions

This technical guide highlights the critical need for detailed experimental investigation into the thermal stability and decomposition of 4,4'-Bipyridine 1,1'-dioxide. While a decomposition temperature of 295 °C has been reported, the absence of comprehensive TGA and DSC data, as well as information on the decomposition products and mechanism, represents a significant knowledge gap.

Future research should focus on performing the experimental protocols outlined in this guide to generate the necessary data. A thorough analysis using TGA, DSC, and EGA techniques will provide a complete thermal profile of the compound. This information is indispensable for ensuring the safe handling, storage, and application of 4,4'-Bipyridine 1,1'-dioxide in various scientific and industrial fields, particularly in drug development where thermal stability is a key determinant of a compound's viability. The data generated will not only contribute to a better understanding of the fundamental properties of this important molecule but also provide a crucial foundation for its practical applications.

References

Navigating the Solubility Landscape of 4,4'-Bipyridine 1,1'-dioxide: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the solubility of 4,4'-Bipyridine 1,1'-dioxide in organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document provides a comprehensive overview of its general solubility characteristics, along with detailed experimental protocols for determining its solubility. Understanding the solubility of 4,4'-Bipyridine 1,1'-dioxide is crucial for its application in various fields, including catalysis and coordination chemistry.

Core Physicochemical Properties

4,4'-Bipyridine 1,1'-dioxide is a white crystalline solid.[1] It is known to have good solubility in water and is also soluble in some organic solvents.[1] The presence of the N-oxide functional groups makes the molecule more polar than its parent compound, 4,4'-bipyridine, which influences its solubility characteristics.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4,4'-Bipyridine 1,1'-dioxide in a range of organic solvents. Researchers are encouraged to determine the solubility experimentally in their solvent systems of interest. The following table is provided as a template for organizing and presenting such experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Methanol | ||||

| e.g., Ethanol | ||||

| e.g., Dimethyl Sulfoxide (DMSO) | ||||

| e.g., N,N-Dimethylformamide (DMF) | ||||

| e.g., Acetone | ||||

| e.g., Chloroform | ||||

| e.g., Toluene |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for many research and development applications. The following are detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like 4,4'-Bipyridine 1,1'-dioxide in organic solvents.

Gravimetric Method (Shake-Flask)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the residue after evaporating the solvent.

Apparatus and Materials:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of 4,4'-Bipyridine 1,1'-dioxide to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath (e.g., 25 °C, 37 °C) and agitate for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally but is typically 24 to 72 hours.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization. Filter the withdrawn solution using a syringe filter that is compatible with the solvent to remove any remaining solid particles.

-

Solvent Evaporation and Quantification: Transfer the filtered saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Data Analysis: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved 4,4'-Bipyridine 1,1'-dioxide. The solubility can then be calculated in terms of g/100 mL or mol/L.

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore that allows for quantification using UV/Vis spectroscopy.

Principle: A saturated solution is prepared and then diluted to a concentration that falls within the linear range of a previously constructed calibration curve. The concentration of the solute is determined by measuring its absorbance at a specific wavelength.

Apparatus and Materials:

-

UV/Vis Spectrophotometer

-

Quartz or glass cuvettes

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Filtration device

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of 4,4'-Bipyridine 1,1'-dioxide in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to identify the λmax, the wavelength at which the compound exhibits the highest absorbance.

-

Prepare a Calibration Curve:

-

Prepare a stock solution of 4,4'-Bipyridine 1,1'-dioxide of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. This is the calibration curve, which should be linear in the desired concentration range (Beer-Lambert Law).

-

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of 4,4'-Bipyridine 1,1'-dioxide and allow it to equilibrate.

-

Sample Preparation and Measurement:

-

Carefully withdraw and filter a small, known volume of the supernatant from the saturated solution.

-

Dilute the filtered solution quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Data Analysis:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Conclusion

While readily available quantitative solubility data for 4,4'-Bipyridine 1,1'-dioxide in organic solvents is limited, this guide provides researchers with the necessary framework to confidently and accurately determine this crucial physicochemical property. The detailed experimental protocols for the gravimetric and spectroscopic methods offer robust approaches to generating reliable data, which is fundamental for the successful application of this compound in research and development.

References

A Technical Guide to Quantum Chemical Calculations for 4,4'-Bipyridine 1,1'-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of 4,4'-Bipyridine 1,1'-dioxide. This molecule, a derivative of 4,4'-bipyridine, is of significant interest in the fields of coordination chemistry, materials science, and drug development due to its unique electronic structure and potential as a versatile ligand.

Molecular Structure and Optimized Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometry of 4,4'-Bipyridine 1,1'-dioxide. The presence of the N-oxide functional groups significantly influences the electronic distribution and molecular conformation compared to its parent compound, 4,4'-bipyridine.

The optimized geometry of 4,4'-Bipyridine 1,1'-dioxide is predicted to have a non-planar structure, with a dihedral angle between the two pyridine rings. This twisting is a result of the steric hindrance between the ortho hydrogen atoms on the two rings. The N-O bond introduces a partial positive charge on the nitrogen and a partial negative charge on the oxygen, which in turn affects the bond lengths and angles within the pyridine rings.

Table 1: Predicted Optimized Geometrical Parameters for 4,4'-Bipyridine 1,1'-dioxide

| Parameter | Predicted Value | Reference/Basis of Prediction |

| Bond Lengths (Å) | ||

| C-C (inter-ring) | ~1.48 - 1.49 | Inferred from related bipyridine structures. |

| C-N (in ring) | ~1.35 - 1.37 | Expected elongation due to N-oxide bond. |

| N-O | ~1.25 - 1.27 | Typical N-oxide bond length. |

| C-C (in ring) | ~1.38 - 1.40 | Aromatic C-C bond character. |

| C-H | ~1.08 - 1.09 | Standard aromatic C-H bond length. |

| **Bond Angles (°) ** | ||

| C-N-C (in ring) | ~118 - 120 | Influenced by the N-oxide group. |

| C-C-N (in ring) | ~120 - 122 | Standard pyridine ring angles. |

| C-C-C (in ring) | ~118 - 120 | Standard pyridine ring angles. |

| Dihedral Angle (°) | ||

| N-C-C-N (inter-ring) | ~30 - 45 | Due to steric hindrance. The dihedral angle between the pyridinium rings in a related salt is 40.5 (4)°.[1] |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. DFT calculations are highly effective in predicting the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.

The vibrational spectrum of 4,4'-Bipyridine 1,1'-dioxide is characterized by several key vibrational modes. The N-O stretching vibration is a particularly important diagnostic peak, typically appearing in the range of 1200-1300 cm⁻¹. The exact position of this band is sensitive to the electronic environment and any intermolecular interactions. Other significant vibrations include the ring stretching modes of the pyridine rings, C-H stretching and bending modes, and the inter-ring C-C stretching vibration.

Table 2: Predicted Characteristic Vibrational Frequencies for 4,4'-Bipyridine 1,1'-dioxide

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| C-H Stretching | 3000 - 3100 | Aromatic C-H stretching vibrations. |

| Pyridine Ring Stretching | 1400 - 1600 | C=C and C=N stretching vibrations within the pyridine rings. |

| N-O Stretching | 1200 - 1300 | Characteristic stretching vibration of the N-oxide group. |

| C-H in-plane Bending | 1000 - 1200 | In-plane bending of the aromatic C-H bonds. |

| Ring Breathing | 980 - 1020 | Symmetric stretching and contraction of the pyridine rings. |

| C-H out-of-plane Bending | 700 - 900 | Out-of-plane bending of the aromatic C-H bonds. |

| Inter-ring C-C Stretching | ~1280 - 1300 | Stretching of the bond connecting the two pyridine rings. |

Note: These are predicted ranges based on computational studies of pyridine-N-oxide and related molecules. The exact frequencies can be obtained from a specific DFT calculation.

Electronic Properties

The electronic properties of 4,4'-Bipyridine 1,1'-dioxide, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP), are crucial for understanding its reactivity, stability, and potential applications.

The HOMO is expected to be localized primarily on the pyridine rings and the oxygen atoms of the N-oxide groups, reflecting the regions of higher electron density. The LUMO is likely to be distributed over the pyridine rings, indicating the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. For 4,4'-Bipyridine 1,1'-dioxide, the MEP is expected to show negative potential (red/yellow) around the oxygen atoms, indicating their suitability for coordinating with metal cations or participating in hydrogen bonding. The regions around the hydrogen atoms will exhibit positive potential (blue).

In a study of coordination polymers constructed from 4,4'-bipyridine-N,N'-dioxide, density of states (DOS) calculations showed that the oxygen atoms of the bpdo ligand acted as a fraction of electron donors and increased the electron-accepting ability of the molecule.[2]

Table 3: Predicted Electronic Properties of 4,4'-Bipyridine 1,1'-dioxide

| Property | Predicted Value/Description | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.5 to -2.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | Non-zero | Due to the polar N-O bonds and non-planar structure. |

| Mulliken Charges | Negative on O, Positive on N | Reflects the polar nature of the N-oxide bond. |

Note: The specific values of HOMO and LUMO energies are highly dependent on the computational method and basis set used.

Computational Methodology

The following section outlines a typical and robust computational protocol for performing quantum chemical calculations on 4,4'-Bipyridine 1,1'-dioxide, based on methodologies reported for similar N-oxide and bipyridine systems.[3][4][5]

4.1. Software

The calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

4.2. Geometry Optimization

The molecular geometry of 4,4'-Bipyridine 1,1'-dioxide is optimized to find the lowest energy conformation. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[3][4][5] A sufficiently large basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic structure, including polarization and diffuse functions. The optimization is typically performed in the gas phase, and the absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.

4.3. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities. The calculated frequencies are often scaled by an empirical factor (typically around 0.96-0.98 for B3LYP) to better match experimental values, which accounts for anharmonicity and other systematic errors in the calculations.[3]

4.4. Electronic Property Calculations

The electronic properties are calculated from the optimized geometry. The HOMO and LUMO energies, molecular orbitals, and Mulliken charges are obtained from the standard output of the DFT calculation. The molecular electrostatic potential (MEP) can be calculated and visualized to understand the charge distribution and reactive sites.

Visualizations

5.1. General Workflow for Quantum Chemical Calculations

Caption: A flowchart illustrating the typical workflow for performing quantum chemical calculations.

5.2. Logical Relationships in a DFT Calculation

Caption: A diagram showing the logical flow from inputs to outputs in a typical DFT calculation.

Conclusion

Quantum chemical calculations provide a powerful and indispensable tool for the detailed investigation of 4,4'-Bipyridine 1,1'-dioxide. By employing methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain valuable insights into the molecule's geometry, vibrational spectra, and electronic properties. This information is crucial for understanding its chemical behavior and for the rational design of new materials and potential therapeutic agents. While a dedicated, comprehensive computational study on this specific molecule is yet to be published, the methodologies and expected results outlined in this guide, based on closely related systems, provide a solid foundation for future research endeavors.

References

- 1. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic and Quantum Chemical Studies of some Novel Mixed-Ligand Complexes of Fe(II) and Cu(II) and Investigation of their Antimicrobial Actvities – Oriental Journal of Chemistry [orientjchem.org]

- 5. elar.urfu.ru [elar.urfu.ru]

An In-Depth Technical Guide to the Electronic Structure of 4,4'-Bipyridine 1,1'-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bipyridine 1,1'-dioxide (bpdo) is a versatile organic molecule that has garnered significant interest in various fields, including coordination chemistry, materials science, and catalysis. Its unique electronic properties, stemming from the combination of the bipyridyl framework and the N-oxide functional groups, make it a compelling subject of study. This technical guide provides a comprehensive overview of the electronic structure of bpdo, drawing upon both experimental and computational investigations. We will delve into its molecular geometry, frontier molecular orbitals, electronic transitions, and vibrational properties, presenting quantitative data in structured tables and detailing the methodologies employed in its characterization.

Molecular Geometry

For comparative purposes, the crystal structure of a related compound, 4,4'-Bipyridine–dimethylglyoxime (1/1), reveals key geometric features of the 4,4'-bipyridine moiety.[1]

Table 1: Selected Geometric Parameters of 4,4'-Bipyridine Moiety in a Co-crystal [1]

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| C1—C5 | 1.384 (2) |

| C1—C2 | 1.391 (2) |

| C1—C1i | 1.484 (3) |

| C6—C6ii | 1.474 (3) |

| C3—C2 | 1.376 (2) |

| Bond Angles (°) | |

| Data not provided in snippet | |

| Dihedral Angles (°) | |

| Data not provided in snippet |

Note: The provided data is for the 4,4'-bipyridine molecule within a co-crystal and may differ slightly from the optimized geometry of the isolated 4,4'-Bipyridine 1,1'-dioxide molecule.

Electronic Structure and Frontier Molecular Orbitals

The electronic behavior of 4,4'-Bipyridine 1,1'-dioxide is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and spectroscopic properties.

Computational studies on coordination polymers incorporating bpdo have provided valuable insights into its electronic characteristics. The presence of the N-oxide groups significantly influences the electronic landscape of the bipyridyl system. These oxygen atoms enhance the electron-accepting capability of the molecule.[2] The LUMO is characterized as having significant contributions from the antibonding pπ orbitals of the bipyridyl rings.[2] This suggests that upon electronic excitation or reduction, the electron density will be primarily localized on the bipyridyl framework.

In studies of related coordination polymers, the pathway for photoinduced electron transfer is often from a donor molecule to the bipyridyl moiety of the bpdo ligand, highlighting its role as an electron acceptor.[2]

Table 2: Qualitative Description of Frontier Molecular Orbitals of 4,4'-Bipyridine 1,1'-dioxide

| Molecular Orbital | Key Characteristics |

| LUMO | - Primarily composed of antibonding pπ orbitals of the bipyridyl framework.[2] - Acts as the primary electron acceptor in charge-transfer processes.[2] |

| HOMO | - In coordination complexes, the HOMO can be influenced by the metal center and other ligands. In the context of photoinduced electron transfer in a coordination polymer with fumaric acid, the HOMO was found to be composed of bonding p orbitals of fumaric acid and the oxygen atoms of bpdo.[2] |

Electronic Transitions and Spectroscopic Properties

The electronic transitions between molecular orbitals give rise to the absorption of light at specific wavelengths, which can be observed using UV-Vis spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting these electronic transitions and simulating UV-Vis spectra.

While a detailed TD-DFT study on isolated bpdo is not available in the provided search results, the electronic properties of coordination polymers containing bpdo have been investigated. For instance, a zinc-based coordination polymer with bpdo and fumaric acid exhibits photochromism and white-light emission upon UV irradiation.[2]

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule's structure and bonding. The vibrational modes of 4,4'-Bipyridine 1,1'-dioxide have been studied using techniques such as Tip-Enhanced Raman Spectroscopy (TERS).[3]

In a TERS study of bpdo adsorbed on a gold surface, moderately intense signals were observed, which included contributions from the N-O stretching modes and in-plane ring vibrational modes.[3] Theoretical calculations of Raman scattering intensities were used to aid in the assignment of the observed vibrational modes.[3]

Experimental and Computational Protocols

A detailed understanding of the electronic structure of 4,4'-Bipyridine 1,1'-dioxide is achieved through a combination of experimental and computational techniques.

Synthesis of Coordination Polymers containing bpdo

A common experimental approach to studying the properties of bpdo is to incorporate it into coordination polymers. A representative synthesis involves dissolving 4,4'-Bipyridine-N,N'-dioxide and a dicarboxylic acid (e.g., fumaric acid) in a solvent mixture (e.g., distilled water, ethanol, and DMF).[2] A solution of a metal salt (e.g., ZnSO₄·7H₂O or MnCl₂) is then slowly added, and the mixture is heated in a sealed vial.[2] The resulting crystals can then be analyzed using single-crystal X-ray diffraction (SXRD), powder X-ray diffraction (PXRD), and various spectroscopic techniques.[2]

Tip-Enhanced Raman Spectroscopy (TERS)

TERS is a high-resolution technique used to study the vibrational properties of molecules on surfaces. The experimental setup typically involves a scanning tunneling microscope (STM) coupled with a Raman spectrometer.[3] For a TERS experiment on bpdo, a thin film of gold on a suitable substrate (e.g., mica) can be used.[3] The bpdo molecules are then adsorbed onto the gold surface. By bringing a sharp metallic tip (the STM tip) into close proximity to the surface and illuminating the tip-sample junction with a laser, a significant enhancement of the Raman signal from the molecules directly beneath the tip is achieved, allowing for vibrational analysis with high spatial resolution.[3]

Computational Chemistry Workflow

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the primary computational tools for investigating the electronic structure of molecules like bpdo. A typical workflow is as follows:

Caption: A typical computational workflow for analyzing the electronic structure of a molecule.

-

Geometry Optimization: The first step is to find the lowest energy structure of the molecule. This is typically done using a DFT method with a suitable basis set (e.g., B3LYP/6-311G(d,p)).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the vibrational frequencies for IR and Raman spectra simulation.

-

Molecular Orbital Analysis: The optimized geometry is then used to analyze the molecular orbitals, particularly the HOMO and LUMO, to understand the electronic distribution and reactivity.

-

TD-DFT Calculation: To investigate the excited states and simulate the UV-Vis spectrum, a TD-DFT calculation is performed. This provides information on excitation energies and oscillator strengths.

-

Vibrational Spectra Simulation: The results from the frequency calculation are used to simulate the IR and Raman spectra.

-

Analysis of Results: The computational results are then analyzed and compared with experimental data where available.

Frontier Molecular Orbitals and Electronic Transitions

The key electronic transitions in a molecule involve the promotion of an electron from an occupied molecular orbital to an unoccupied one. For many organic molecules, the most important transition is from the HOMO to the LUMO.

Caption: A simplified diagram of the HOMO-LUMO transition in 4,4'-Bipyridine 1,1'-dioxide.

Conclusion

The electronic structure of 4,4'-Bipyridine 1,1'-dioxide is characterized by a bipyridyl framework whose electron-accepting properties are enhanced by the N-oxide groups. The LUMO is dominated by the antibonding pπ orbitals of the bipyridyl rings, making it a key player in photoinduced electron transfer and other electronic processes. While a complete experimental and computational dataset for the isolated molecule is still emerging, studies on its coordination polymers and surface-adsorbed states have provided significant insights. Future research focusing on a detailed computational analysis of the isolated molecule will be invaluable for a more complete understanding and for guiding the design of new materials and catalysts based on this versatile molecule.

References

CAS number and chemical properties of 4,4'-Bipyridine 1,1'-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4,4'-Bipyridine 1,1'-dioxide (CAS Number: 24573-15-7). This N-oxide derivative of 4,4'-bipyridine is a versatile compound with applications in coordination chemistry, catalysis, and materials science. This document consolidates key data, presents detailed experimental protocols, and offers visualizations to facilitate its use in research and development.

Chemical Identity and Properties

4,4'-Bipyridine 1,1'-dioxide is a heterocyclic N-oxide with the chemical formula C₁₀H₈N₂O₂.[1] Its structure consists of two pyridine rings linked at the 4-position, with each nitrogen atom oxidized.

Table 1: Chemical and Physical Properties of 4,4'-Bipyridine 1,1'-dioxide

| Property | Value | Reference(s) |

| CAS Number | 24573-15-7 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [1] |

| Molecular Weight | 188.18 g/mol | [1] |

| Appearance | White to off-white or pale yellow crystalline powder | [2] |

| Melting Point | 295-299 °C (decomposes) | [3] |

| Boiling Point | 614.9 ± 48.0 °C (Predicted) | |

| Solubility | Good solubility in water; soluble in some organic solvents. | [1] |

Synthesis of 4,4'-Bipyridine 1,1'-dioxide

A common and effective method for the synthesis of 4,4'-Bipyridine 1,1'-dioxide is the oxidation of 4,4'-bipyridine using a peroxy acid, typically generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.

Experimental Protocol: Oxidation of 4,4'-Bipyridine

This protocol is adapted from general procedures for the synthesis of N-oxides.[4][5][6]

Materials:

-

4,4'-Bipyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Carbonate or Sodium Bicarbonate (for neutralization)

-

Water (distilled or deionized)

-

Suitable organic solvent for extraction (e.g., chloroform, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-bipyridine in glacial acetic acid.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, heat the reaction mixture at 70-80 °C for several hours to ensure complete oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium carbonate or sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

-

The product, 4,4'-Bipyridine 1,1'-dioxide, may precipitate from the aqueous solution. If so, it can be collected by filtration, washed with cold water, and dried.

-

If the product remains in solution, it can be extracted with a suitable organic solvent. Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol-water mixture).

Safety Precautions:

-

Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

-

The reaction of hydrogen peroxide with organic compounds can be vigorous. Control the temperature and addition rate carefully.

-

The neutralization step with carbonate or bicarbonate will produce carbon dioxide gas, so ensure adequate ventilation.

Analytical Characterization

Standard spectroscopic techniques are employed to confirm the identity and purity of the synthesized 4,4'-Bipyridine 1,1'-dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for the NMR analysis of 4,4'-Bipyridine 1,1'-dioxide due to its good dissolving power for polar compounds.[7]

3.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of DMSO-d₆.

-

Expected Spectrum: The proton NMR spectrum is expected to show two sets of doublets in the aromatic region, corresponding to the α- and β-protons of the pyridine rings. The chemical shifts will be downfield compared to the parent 4,4'-bipyridine due to the deshielding effect of the N-oxide groups.

3.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution in DMSO-d₆ is typically required for ¹³C NMR compared to ¹H NMR.

-

Expected Spectrum: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The chemical shifts of the carbons attached to or near the N-oxide groups will be significantly affected. The residual solvent peak of DMSO-d₆ appears around 39.52 ppm.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The N-O stretching vibration is a characteristic band for N-oxides.

3.2.1. Experimental Protocol: KBr Pellet Method

This is a common method for analyzing solid samples.[8][9]

Materials:

-

4,4'-Bipyridine 1,1'-dioxide

-

Potassium Bromide (KBr), spectroscopic grade, dried

-

Mortar and pestle (agate or mullite)

-

Pellet press

Procedure:

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr in a mortar until a fine, homogeneous powder is obtained.[10]

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

-

N-O Stretching: A strong absorption band is expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending: Bands in the 600-900 cm⁻¹ region.

Structural Information

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of information and a typical experimental workflow for the synthesis and characterization of 4,4'-Bipyridine 1,1'-dioxide.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN113545364A - Preparation method of mixture of hydrogen peroxide and peracetic acid - Google Patents [patents.google.com]

- 7. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 9. shimadzu.com [shimadzu.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. 4,4′-Bipyridine-1,1′-diium tetrachloridodifluoridostannate(IV) monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Coordination Polymers Using 4,4'-Bipyridine 1,1'-dioxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of coordination polymers using 4,4'-bipyridine 1,1'-dioxide (bpdo) as a versatile organic ligand. The protocols detailed below are compiled from peer-reviewed chemical literature and are intended to serve as a guide for the synthesis and characterization of novel coordination polymers with potential applications in materials science and beyond.

Introduction to 4,4'-Bipyridine 1,1'-dioxide in Coordination Chemistry

4,4'-Bipyridine 1,1'-dioxide is a robust and versatile ligand used in the construction of coordination polymers.[1][2] Its two N-oxide groups provide excellent coordination sites for a variety of metal ions, leading to the formation of diverse structural topologies, including one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) frameworks.[3][4] The resulting coordination polymers often exhibit interesting physical properties, such as photochromism, luminescence, and magnetism, making them promising candidates for various applications.[1][2]

While direct applications in drug development are still an emerging area for bpdo-based coordination polymers, the broader class of coordination polymers has shown potential in drug delivery, catalysis, and sensing, suggesting future research directions for these materials.

Synthesis of Coordination Polymers

The synthesis of coordination polymers with 4,4'-bipyridine 1,1'-dioxide is typically achieved through solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a sealed vessel at elevated temperatures. The choice of metal ion, counter-anion, and solvent system can significantly influence the final structure and properties of the resulting polymer.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a coordination polymer using 4,4'-bipyridine 1,1'-dioxide.

Caption: General workflow for coordination polymer synthesis.

Experimental Protocols

Below are detailed protocols for the synthesis of specific coordination polymers incorporating 4,4'-bipyridine 1,1'-dioxide.

Protocol 1: Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}n

This protocol describes the synthesis of a 2D coordination polymer with zinc(II), bpdo, and fumaric acid (fum), which exhibits photochromism and white-light emission.[1][2]

Materials:

-

4,4'-Bipyridine-N,N'-dioxide (bpdo)

-

Fumaric acid (fum)

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Distilled water

-

Anhydrous ethanol

-

Dimethylformamide (DMF)

Procedure:

-

Prepare Solution A: Dissolve 4,4'-bipyridine-N,N'-dioxide (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11 mg) in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF.[1]

-

Prepare Solution B: Dissolve ZnSO₄·7H₂O (0.094 mmol, 27 mg) in 2 mL of distilled water.[1]

-

Slowly add Solution B to Solution A.

-

Transfer the resulting mixture to a 10 mL sealed glass vial.

-

Heat the vial at 90 °C for 24 hours.[1]

-

After cooling to room temperature, filter the mixture to collect the block-shaped pink crystals.

-

Wash the crystals with the mother liquor and allow them to air dry.

Protocol 2: Synthesis of {[Mn(bpdo)(fum)(H₂O)₂]}n

This protocol details the synthesis of a 2D manganese(II) coordination polymer that displays photochromic and photomagnetic properties.[1][2]

Materials:

-

4,4'-Bipyridine-N,N'-dioxide (bpdo)

-

Fumaric acid (fum)

-

Manganese(II) chloride (MnCl₂)

-

Distilled water

-

Anhydrous ethanol

-

Dimethylformamide (DMF)

Procedure:

-

The synthetic procedure is analogous to that of Protocol 1, with the substitution of MnCl₂ for the zinc salt.

-

Prepare Solution A as described in Protocol 1.

-